molecular formula C22H21NO2 B5845997 3-(benzyloxy)-N-(4-ethylphenyl)benzamide

3-(benzyloxy)-N-(4-ethylphenyl)benzamide

Cat. No.: B5845997
M. Wt: 331.4 g/mol
InChI Key: WHOZXKAVWAIRJV-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(4-ethylphenyl)benzamide is a benzamide derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 3-position of the benzamide core and a 4-ethylphenyl substituent on the amide nitrogen. This compound combines lipophilic (benzyloxy and ethyl groups) and polar (amide) moieties, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(4-ethylphenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-2-17-11-13-20(14-12-17)23-22(24)19-9-6-10-21(15-19)25-16-18-7-4-3-5-8-18/h3-15H,2,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOZXKAVWAIRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(4-ethylphenyl)benzamide typically involves the following steps:

    Formation of Benzyloxybenzene: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under acidic conditions.

    Amidation Reaction: The benzyloxybenzene is then reacted with 4-ethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(4-ethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-(benzyloxy)-N-(4-ethylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(4-ethylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and ethylphenyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Structural Features for Comparison :

Benzamide Core Substitutions :

  • Position and type of substituents (e.g., benzyloxy, methoxy, halogens).

Amide Nitrogen Substituents :

  • Aryl vs. heteroaryl groups; alkyl vs. branched chains.

Additional Functional Groups :

  • Thiophene, pyridine, or other heterocycles influencing binding interactions.

Comparative Analysis of Selected Compounds

Impact of Substituents on Properties

Physicochemical Properties :

  • Solubility : The 4-ethylphenyl group may reduce aqueous solubility relative to polar substituents (e.g., -NH₂ or -OH) but improve metabolic stability .

Case Study: Positional Isomerism and Activity

  • Pyridinyl Substituent Position : In , shifting the pyridinyl group from the 3- to 4-position (3-(benzyloxy)-N-[(oxan-4-yl)(pyridin-4-yl)methyl]benzamide) resulted in similar anti-inflammatory activity, but a 2-position pyridinyl analog showed reduced efficacy. This highlights the sensitivity of biological activity to substituent positioning .

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